molecular formula C10H13FN2 B13565371 3-Fluoro-2-(piperidin-2-yl)pyridine

3-Fluoro-2-(piperidin-2-yl)pyridine

Cat. No.: B13565371
M. Wt: 180.22 g/mol
InChI Key: GLVSSVLNEDVVAX-UHFFFAOYSA-N
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Description

3-Fluoro-2-(piperidin-2-yl)pyridine is a fluorinated heterocyclic compound that features a pyridine ring substituted with a fluorine atom at the 3-position and a piperidine ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(piperidin-2-yl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature, which results in the formation of 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with piperidine under suitable conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination reactions using fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450–500°C) . These methods are designed to maximize yield and efficiency while minimizing the production of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(piperidin-2-yl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The piperidine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The piperidine ring can also contribute to the compound’s overall pharmacokinetic properties, such as its ability to cross biological membranes .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar chemical properties but lacking the piperidine ring.

    3-Fluoropyridine: Another fluorinated pyridine derivative with the fluorine atom at the 3-position but without the piperidine ring.

    2-(Piperidin-2-yl)pyridine: A pyridine derivative with a piperidine ring at the 2-position but without the fluorine atom.

Uniqueness

3-Fluoro-2-(piperidin-2-yl)pyridine is unique due to the presence of both the fluorine atom and the piperidine ring, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the piperidine ring improves its pharmacokinetic profile .

Properties

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

3-fluoro-2-piperidin-2-ylpyridine

InChI

InChI=1S/C10H13FN2/c11-8-4-3-7-13-10(8)9-5-1-2-6-12-9/h3-4,7,9,12H,1-2,5-6H2

InChI Key

GLVSSVLNEDVVAX-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=C(C=CC=N2)F

Origin of Product

United States

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